Cas no 1315368-94-5 (3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride)

3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride
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- インチ: 1S/C11H13NO.ClH/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
- InChIKey: AALDBCDELOCQSS-UHFFFAOYSA-N
- SMILES: C(C1(C2C=CC=CC=2)CC(=O)C1)N.Cl
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM446638-250mg |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95%+ | 250mg |
$469 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1557-1-500MG |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 500MG |
¥ 2,521.00 | 2023-04-04 | |
Enamine | EN300-79998-2.5g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 2.5g |
$2014.0 | 2024-05-21 | |
Enamine | EN300-79998-0.25g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 0.25g |
$509.0 | 2024-05-21 | |
Enamine | EN300-79998-1.0g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 1.0g |
$1029.0 | 2024-05-21 | |
Enamine | EN300-79998-0.05g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 0.05g |
$238.0 | 2024-05-21 | |
1PlusChem | 1P01AJOO-10g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 10g |
$5527.00 | 2023-12-22 | |
1PlusChem | 1P01AJOO-250mg |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 250mg |
$601.00 | 2025-03-19 | |
A2B Chem LLC | AV70888-2.5g |
3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
1PlusChem | 1P01AJOO-2.5g |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride |
1315368-94-5 | 95% | 2.5g |
$2552.00 | 2023-12-22 |
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochlorideに関する追加情報
Introduction to 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride (CAS No. 1315368-94-5) and Its Emerging Applications in Chemical Biology
3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1315368-94-5, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of cyclobutane derivatives, characterized by a cyclic structure with substituents that impart distinct chemical and biological properties. The presence of both an amine and a phenyl group in its molecular framework makes it a versatile scaffold for further functionalization, enabling its exploration in various therapeutic applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for its utilization in biochemical assays and drug formulation processes. This property has facilitated its incorporation into high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. The cyclobutane core, a relatively uncommon motif in natural products, contributes to the compound's rigidity, which can be advantageous in designing molecules with specific binding interactions against biological targets.
Recent advancements in computational chemistry have enabled the prediction of the pharmacokinetic profiles of such compounds, including 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride. Molecular dynamics simulations and quantum mechanical calculations have been employed to assess its potential interactions with proteins and nucleic acids. These studies suggest that the compound may exhibit binding affinities comparable to known pharmacological agents, making it a promising candidate for further development.
In the realm of drug discovery, the amine functionality in 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride serves as a reactive site for covalent bond formation with biomolecules. This has led to investigations into its potential as an intermediate in the synthesis of protease inhibitors and kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The phenyl ring, on the other hand, contributes to hydrophobic interactions, which can be exploited to enhance membrane permeability and improve oral bioavailability.
Emerging research has also explored the role of cyclobutane derivatives in modulating enzyme activity. For instance, studies have demonstrated that analogs of 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride can inhibit certain enzymes by inducing conformational changes that disrupt their catalytic cycles. Such findings have opened up new avenues for developing enzyme-based therapeutics against metabolic disorders.
The synthesis of this compound involves multi-step organic reactions, including cyclization and functional group transformations. Advances in synthetic methodologies have allowed for more efficient and scalable production processes, reducing costs and improving yields. These improvements are essential for translating laboratory discoveries into clinical applications.
One particularly intriguing aspect of 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride is its potential as a chiral building block. The presence of stereocenters in its structure allows for the preparation of enantiomerically pure forms, which are often required for optimal biological activity. Chiral resolution techniques and asymmetric synthesis methods have been employed to isolate these enantiomers, providing researchers with valuable tools for structure-activity relationship (SAR) studies.
The compound's stability under various storage conditions has also been a focus of investigation. Studies have shown that proper handling and formulation can significantly enhance its shelf life, ensuring consistent performance in research applications. This stability is crucial for long-term projects such as drug development programs.
From a regulatory perspective, 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride (CAS No. 1315368-94-5) has been subjected to rigorous safety assessments to determine its toxicity profile. Preliminary data suggest that it exhibits low acute toxicity at moderate doses, making it relatively safe for experimental use. However, further studies are needed to evaluate its long-term effects and potential side reactions.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride. Predictive models have been trained on large datasets comprising known bioactive molecules to identify structural features that correlate with therapeutic efficacy. These models have successfully highlighted the potential of this compound as a lead molecule for further optimization.
In conclusion, 3-(aminomethyl)-3-phenylcyclobutan-1-one hydrochloride represents a fascinating example of how structural innovation can lead to novel therapeutic opportunities. Its unique chemical properties, coupled with recent advancements in synthetic chemistry and computational biology, position it as a valuable asset in the quest for new medicines. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of chemical biology.
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